molecular formula C12H10N2O3 B2565026 (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid CAS No. 91973-93-2

(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid

Cat. No.: B2565026
CAS No.: 91973-93-2
M. Wt: 230.223
InChI Key: LCGVBLNLPUJFQB-UHFFFAOYSA-N
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Description

(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group and an acetic acid moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid typically involves the formation of the pyridazine ring followed by functional group modifications. One common route might include:

    Cyclization Reaction: Starting from a suitable dicarbonyl compound and a hydrazine derivative to form the pyridazine ring.

    Phenyl Substitution: Introduction of the phenyl group through a substitution reaction.

    Acetic Acid Addition: Functionalization to introduce the acetic acid moiety, possibly through a carboxylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the pyridazine ring.

    Reduction: Reduction reactions could target the keto group (6-oxo) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyridazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

    Receptor Binding: Investigation into binding affinities for various biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential therapeutic applications based on biological activity.

Industry

    Agriculture: Use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6-oxo-3-methylpyridazin-1(6H)-yl)acetic acid
  • (6-oxo-3-ethylpyridazin-1(6H)-yl)acetic acid

Uniqueness

  • Structural Features : The presence of the phenyl group and the specific positioning of functional groups.
  • Biological Activity : Unique interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-7-6-10(9-4-2-1-3-5-9)13-14(11)8-12(16)17/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGVBLNLPUJFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333182
Record name 2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91973-93-2
Record name 2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL)ACETIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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